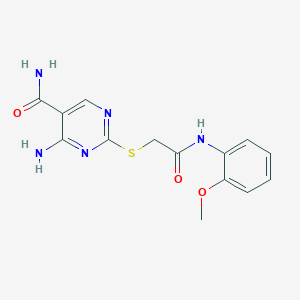
4-Amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C14H15N5O3S and its molecular weight is 333.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)pyrimidine-5-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its heterocyclic structure, which includes a pyrimidine ring fused with various functional groups such as amines, thioethers, and carboxamides. These structural features contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₅O₄S₂ |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 868225-58-5 |
Anticancer Properties
Research has demonstrated that compounds related to 4-amino-thienopyrimidines exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit key enzymes involved in cancer cell proliferation:
- Aurora Kinase Inhibition : Compounds have been identified that act as potent inhibitors of Aurora B kinase, with IC₅₀ values in the nanomolar range (0.2 to 3.8 nM) . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- EGFR Inhibition : The compound has also been studied for its activity against the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers including breast and lung cancer. Certain derivatives demonstrated IC₅₀ values as low as 9.1 nM against MCF-7 breast cancer cells .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound binds to the active sites of target enzymes, inhibiting their catalytic functions. This can lead to significant cellular effects such as cell cycle arrest or apoptosis in cancer cells .
- Targeting Signaling Pathways : By inhibiting pathways such as the VEGF/KDR and PDGF receptor signaling, the compound shows promise in reducing tumor growth and metastasis .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various thienopyrimidine derivatives on human cancer cell lines, including MDA-MB-231 and HeLa cells. The most active derivative exhibited an IC₅₀ of 3 nM against HT1080 human fibrosarcoma cells .
- Comparative Analysis : A comparative study highlighted the unique structural features of 4-amino-thienopyrimidines versus other compounds with similar functionalities, showcasing their enhanced reactivity and selectivity towards specific biological targets .
Propiedades
IUPAC Name |
4-amino-2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-22-10-5-3-2-4-9(10)18-11(20)7-23-14-17-6-8(13(16)21)12(15)19-14/h2-6H,7H2,1H3,(H2,16,21)(H,18,20)(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTXZZLZLOGKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













